molecular formula C32H70N2O8P2 B139764 Irlbacholine CAS No. 156832-61-0

Irlbacholine

Cat. No. B139764
M. Wt: 672.9 g/mol
InChI Key: PUNFUIMDUBRENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Irlbacholine is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. This compound is a cholinergic agonist that activates the cholinergic receptors in the body. It is a potent and selective agonist of the M1 muscarinic receptor, which plays a crucial role in various physiological and pathological processes.

Scientific Research Applications

Irlbacholine has been extensively studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, Irlbacholine has been used to study the role of the M1 muscarinic receptor in learning and memory processes. It has also been used to investigate the effects of cholinergic agonists on neuronal excitability and synaptic plasticity. In pharmacology, Irlbacholine has been used to evaluate the efficacy and safety of new drugs that target the cholinergic system. In toxicology, Irlbacholine has been used to study the effects of cholinergic agonists on cellular and molecular processes.

Mechanism Of Action

Irlbacholine acts as a cholinergic agonist by binding to and activating the M1 muscarinic receptor. The M1 receptor is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of the M1 receptor leads to the activation of various signaling pathways, including the phospholipase C pathway, which results in the release of intracellular calcium and the activation of protein kinase C. These signaling pathways play a crucial role in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases.

Biochemical And Physiological Effects

Irlbacholine has been shown to have various biochemical and physiological effects in scientific research studies. In vitro studies have shown that Irlbacholine can increase the release of acetylcholine and other neurotransmitters from neuronal cells. It can also increase the activity of choline acetyltransferase, the enzyme responsible for the synthesis of acetylcholine. In vivo studies have shown that Irlbacholine can improve cognitive function and memory in animal models. It can also enhance synaptic plasticity and increase neuronal excitability.

Advantages And Limitations For Lab Experiments

Irlbacholine has several advantages for lab experiments. It is a potent and selective agonist of the M1 muscarinic receptor, which makes it an ideal tool for studying the effects of cholinergic agonists on neuronal processes. It is also relatively easy to synthesize and can be used in a wide range of experimental settings. However, Irlbacholine has some limitations for lab experiments. It has a short half-life and can rapidly degrade in biological systems, which can limit its usefulness in some experiments. It can also have off-target effects on other cholinergic receptors, which can complicate data interpretation.

Future Directions

There are several future directions for research on Irlbacholine. One direction is to investigate its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease. Another direction is to explore its effects on other physiological and pathological processes, such as inflammation and immune function. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of Irlbacholine to optimize its use in experimental settings. Overall, Irlbacholine has significant potential for advancing our understanding of the cholinergic system and its role in various biological processes.

properties

CAS RN

156832-61-0

Product Name

Irlbacholine

Molecular Formula

C32H70N2O8P2

Molecular Weight

672.9 g/mol

IUPAC Name

22-[oxido-[2-(trimethylazaniumyl)ethoxy]phosphoryl]oxydocosyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C32H70N2O8P2/c1-33(2,3)27-31-41-43(35,36)39-29-25-23-21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24-26-30-40-44(37,38)42-32-28-34(4,5)6/h7-32H2,1-6H3

InChI Key

PUNFUIMDUBRENC-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

Other CAS RN

156832-61-0

synonyms

irlbacholine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Irlbacholine
Reactant of Route 2
Reactant of Route 2
Irlbacholine
Reactant of Route 3
Reactant of Route 3
Irlbacholine
Reactant of Route 4
Reactant of Route 4
Irlbacholine
Reactant of Route 5
Reactant of Route 5
Irlbacholine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Irlbacholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.